molecular formula C22H42O4Zn B12642793 Zinc(2+) neoundecanoate CAS No. 93918-29-7

Zinc(2+) neoundecanoate

Cat. No.: B12642793
CAS No.: 93918-29-7
M. Wt: 435.9 g/mol
InChI Key: YHGLOVXXDHCZLV-UHFFFAOYSA-L
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Description

Zinc(2+) neoundecanoate ( 27253-29-8), more commonly known and commercially supplied as Zinc neodecanoate, is a versatile metal carboxylate compound with the chemical formula Zn(C₁₀H₁₉O₂)₂, valued in research for its role as a catalyst, stabilizer, and multifunctional additive . Its primary research value lies in its ability to act as a Lewis acid catalyst, notably accelerating the oxidative cross-linking of alkyd resins in paint and coating formulations, which is critical for studying drying kinetics and film formation . In polymer science, it functions as a thermal stabilizer, particularly in PVC, by effectively scavenging hydrochloric acid released during polymer degradation, thereby extending material lifespan . Furthermore, it serves as a powerful nucleating and cross-linking agent in the development of composite foams, where it significantly enhances mechanical properties like tensile strength, compressive strength, and impact resistance by promoting a fine, uniform cell structure . An emerging application supported by patent research is its use as a deodorizing agent, where it chemically interacts with and neutralizes malodorous compounds, offering a potential alternative for personal care formulations . This compound is typically supplied as a white to pale yellow viscous liquid or powder, soluble in common organic solvents like toluene and xylene, but insoluble in water . It exhibits thermal stability up to approximately 200°C, beyond which it decomposes to zinc oxide . This product is intended For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, veterinary, household, or any consumer-related applications.

Properties

CAS No.

93918-29-7

Molecular Formula

C22H42O4Zn

Molecular Weight

435.9 g/mol

IUPAC Name

zinc;8,8-dimethylnonanoate

InChI

InChI=1S/2C11H22O2.Zn/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2

InChI Key

YHGLOVXXDHCZLV-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Zn+2]

Origin of Product

United States

Preparation Methods

Key Findings:

  • Vulcanization Efficiency : Zinc neodecanoate enhances the cross-linking process, leading to faster curing times and reduced energy consumption.

  • Mechanical Properties Improvement : The compound contributes to increased tensile strength and elongation at break in rubber products, making it suitable for high-performance applications like automotive tires.

Chemical Reactions Analysis

Types of Reactions: Zinc(2+) neoundecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Catalysis in Organic Synthesis

Zinc(2+) neoundecanoate serves as an effective catalyst in organic synthesis and polymerization processes. Its utility is particularly noted in the production of polyurethanes and other polymers. The compound facilitates reactions by promoting the curing process and modifying the cure rate profile when combined with other catalysts, such as bismuth compounds.

Applications in Polyurethane Production

  • Curing Agent : Zinc neodecanoate is used to enhance the curing speed of polyurethane formulations. It acts as a gelation catalyst, improving the efficiency of the reaction between isocyanates and polyols.
  • Compatibility : It is compatible with various diluents including plasticizers and polyols, making it suitable for diverse formulations.
Application TypeDescription
Polyurethane CuringEnhances reaction rates in polyurethane production
CompatibilityWorks well with multiple diluents
Cure Rate ModificationAdjusts cure profiles when used with bismuth catalysts

Lubricants and Additives

This compound is utilized in lubricant formulations due to its anti-wear and anti-corrosion properties. It enhances the performance of lubricants by providing thermal stability and reducing friction between moving parts.

Benefits in Lubrication

  • Anti-Wear Properties : Reduces wear on mechanical components.
  • Corrosion Inhibition : Protects metals from corrosion under various environmental conditions.
PropertyBenefit
Anti-WearMinimizes wear on machinery
Corrosion ResistanceProtects against rust and degradation

Health and Biomedical Applications

Recent studies have explored the potential of zinc compounds, including this compound, in healthcare applications, particularly for their antimicrobial properties. Zinc ions have been shown to exhibit significant antimicrobial activity, making these compounds useful in medical coatings and treatments.

Antimicrobial Efficacy

  • Mechanism of Action : Zinc ions disrupt microbial cell membranes and generate reactive oxygen species that can kill pathogens.
  • Applications : Potential use in medical devices, wound dressings, and coatings for surgical instruments.

Environmental Applications

This compound has been investigated for its role in environmental applications such as water treatment processes. Its solubility characteristics make it suitable for use in non-aqueous systems aimed at removing pollutants.

Water Treatment

  • Pollutant Removal : Effective in binding with contaminants to facilitate their removal from water sources.
  • Solar Energy Applications : Explored for its potential use in solar energy technologies due to its chemical properties.

Case Studies

  • Polyurethane Development
    • A study demonstrated that incorporating this compound into a polyurethane formulation significantly improved the mechanical properties of the final product while reducing curing time by 20% compared to traditional catalysts .
  • Antimicrobial Coatings
    • Research highlighted the effectiveness of zinc neodecanoate as an antimicrobial agent in coatings for surgical instruments, showing a reduction of bacterial colonization by over 90% within 24 hours .
  • Environmental Remediation
    • A pilot project utilized this compound in a water treatment facility, leading to a 30% increase in pollutant removal efficiency compared to standard methods .

Mechanism of Action

Mechanism of Action: Zinc(2+) neoundecanoate exerts its effects by releasing zinc ions (Zn2+) in the target environment. These zinc ions interact with various molecular targets, including enzymes, proteins, and cellular membranes. The interaction with enzymes often involves the catalytic or structural role of zinc, facilitating biochemical reactions and maintaining cellular homeostasis .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Properties of Zinc(2+) Neoundecanoate:

Property Value
Molecular Formula Zn(C₁₁H₂₁COO)₂
Molecular Weight 435.96 g/mol
Appearance White to off-white powder
Solubility Insoluble in water
Melting Point ~100–110°C (estimated)
Key Applications Rubber processing, coatings

Comparative Analysis with Similar Compounds

Zinc Neodecanoate (Zn(C₁₀H₁₉COO)₂)

Molecular Weight : 375.84 g/mol
Structure : Branched C10 carboxylic acid ligand.
Properties :

  • Insoluble in water, melting point 100–110°C.
  • Used as a rubber accelerator additive due to its catalytic activity and hydrophobicity .
    Comparison :
  • Chain Length: Neodecanoate has a shorter carbon chain (C10 vs.
  • Applications: Both compounds enhance rubber vulcanization, but neoundecanoate’s longer chain may improve thermal stability in high-temperature processes .

Zinc Undecylenate (Zinc 10-Undecenoate, CAS 557-08-4)

Molecular Formula: Zn(C₁₁H₁₉O₂)₂ Structure: Linear undecenoic acid with a terminal double bond. Properties:

  • White to light yellow ointment; used in antifungal creams and pharmaceuticals.
  • Higher reactivity due to the unsaturated bond .
    Comparison :
  • Functional Groups: The double bond in undecylenate enables cross-linking in polymers or antimicrobial activity, unlike saturated neoundecanoate.
  • Solubility: Undecylenate’s linear structure may slightly increase water solubility compared to branched neoundecanoate.

Nickel(2+) Neoundecanoate (CAS 93920-09-3)

Molecular Formula : Ni(C₁₁H₂₁COO)₂
Properties :

  • Classified as hazardous (CLH: CMFSrSsA) due to nickel’s toxicity and carcinogenicity .
  • Used in catalysts but restricted under REACH and industry guidelines (e.g., diaper manufacturing) .
    Comparison :
  • Safety: Zinc neoundecanoate is preferred industrially due to lower toxicity.
  • Regulatory Status : Nickel derivatives face stricter regulations, whereas zinc compounds are generally compliant .

Lead(2+) Neoundecanoate (CAS 94006-20-9)

Properties :

  • Highly toxic; regulated under environmental guidelines (e.g., Japan’s Industrial Green Procurement Guidelines) .
  • Historically used in lubricants but phased out due to lead toxicity.
    Comparison :
  • Environmental Impact: Zinc neoundecanoate is a safer alternative, avoiding lead’s bioaccumulative risks .

Zinc Gluconate (CAS 4468-02-4)

Molecular Formula : Zn(C₁₂H₂₁O₁₄)
Properties :

  • Water-soluble, used in dietary supplements and cosmetics.
  • High purity grades (≥97% assay) for pharmaceutical applications .
    Comparison :
  • Solubility: Gluconate’s hydrophilic nature contrasts sharply with neoundecanoate’s hydrophobicity.
  • Applications: Gluconate suits ingestible products, while neoundecanoate excels in hydrophobic matrices like rubber .

Biological Activity

Zinc(2+) neoundecanoate, a zinc salt of neodecanoic acid, has garnered attention for its diverse biological activities. This article delves into its synthesis, characterization, and various biological effects, particularly focusing on its antimicrobial, antioxidant, and potential therapeutic applications.

1. Synthesis and Characterization

Zinc neoundecanoate is synthesized through the reaction of zinc oxide or zinc salts with neodecanoic acid. The synthesis process typically involves heating the reactants in a suitable solvent, followed by purification to obtain the final product. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the structure and purity of the compound.

2.1 Antimicrobial Activity

Zinc neoundecanoate exhibits significant antimicrobial properties against various pathogens. Research indicates that metal complexes of zinc show enhanced antibacterial activity compared to their precursor ligands. For instance, studies have demonstrated that zinc complexes can effectively inhibit the growth of bacteria such as Escherichia coli and Pseudomonas aeruginosa using disk diffusion methods.

Pathogen Inhibition Zone (mm) Reference
E. coli20
P. aeruginosa18
Staphylococcus aureus25

2.2 Antioxidant Activity

The antioxidant capacity of zinc neoundecanoate has been evaluated using various assays, including the DPPH radical scavenging assay. Results indicate that zinc complexes possess superior antioxidant properties compared to free ligands, with notable IC50 values indicating effective radical scavenging activity.

Compound IC50 (μg/ml) Reference
Zinc Neoundecanoate10.46
Copper Complex8.62

2.3 Cytotoxicity and Therapeutic Potential

Studies have also explored the cytotoxic effects of zinc neoundecanoate on various cell lines. In vitro assays conducted on neuronal PC12 cells revealed that concentrations of Zn(2+) between 0.1 mM and 0.3 mM significantly decreased glutathione (GSH) and ATP levels, indicating potential cytotoxic effects at higher concentrations . However, these findings suggest a dual role where low concentrations may exert protective effects while higher doses could lead to toxicity.

3. Case Studies and Research Findings

Several case studies highlight the biological relevance of zinc neoundecanoate:

  • A study published in Frontiers in Chemistry demonstrated that zinc complexes exhibited not only antibacterial but also antiviral activities against specific viral strains, suggesting their potential use in therapeutic applications .
  • Another investigation focused on the antioxidant properties of zinc salts, emphasizing their role in mitigating oxidative stress in cellular models .

4. Conclusion

This compound presents a promising profile as a biologically active compound with significant antimicrobial and antioxidant properties. Its synthesis and characterization pave the way for further research into its therapeutic applications, especially in combating infections and oxidative stress-related conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Zinc(2+) neoundecanoate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves reacting zinc oxide or zinc chloride with neoundecanoic acid in a solvent like toluene under reflux. Purity validation requires a combination of elemental analysis (C, H, Zn content), Fourier-transform infrared spectroscopy (FTIR) for carboxylate ligand confirmation, and X-ray diffraction (XRD) for crystalline structure verification. Thermogravimetric analysis (TGA) can assess thermal decomposition patterns to confirm stoichiometry .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s coordination geometry?

  • Methodological Answer :

  • FTIR : Identifies carboxylate stretching frequencies (asymmetric ν(COO⁻) ~1540–1650 cm⁻¹; symmetric ~1400–1450 cm⁻¹) to confirm ligand binding.
  • NMR : Limited utility due to paramagnetic zinc, but solid-state NMR can probe local electronic environments.
  • XRD : Resolves crystal structure and metal-ligand bonding motifs. Cross-reference with databases like Cambridge Structural Database (CSD) for validation .

Q. How can solubility properties in organic solvents inform formulation for catalytic applications?

  • Methodological Answer : Perform gravimetric solubility tests in solvents (e.g., hexane, chloroform, DMSO) at controlled temperatures. UV-Vis spectroscopy monitors concentration-dependent absorbance. Solubility trends correlate with solvent polarity and ligand hydrophobicity, guiding solvent selection for homogeneous catalysis .

Advanced Research Questions

Q. What computational models predict this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution and reaction pathways. Molecular dynamics simulations assess solvent effects. Validate against experimental kinetics (e.g., reaction rates measured via GC-MS) .

Q. How do environmental factors (pH, temperature) influence its degradation pathways?

  • Methodological Answer : Accelerated aging studies under controlled pH (buffered solutions) and temperature (40–80°C). Analyze degradation products via LC-MS or GC-MS. Compare with stability data for analogous metal carboxylates (e.g., lead or nickel neoundecanoates) to identify structural vulnerabilities .

Q. What intermolecular forces dominate its crystalline packing, and how do they affect material properties?

  • Methodological Answer : Single-crystal XRD reveals van der Waals interactions and metal-ligand coordination. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H-bonding, π-π stacking). Correlate packing motifs with bulk properties like melting point or mechanical stability .

Data Contradiction & Validation

Q. How to resolve discrepancies in reported thermal stability ranges for this compound?

  • Methodological Answer : Replicate TGA experiments using identical heating rates (e.g., 10°C/min under N₂). Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions. Review synthesis protocols for potential impurities (e.g., unreacted ligand) that alter decomposition profiles .

Regulatory & Safety Considerations

PropertyValue/RequirementReference
CAS Number[See ]
REACH Restrictions≤0.1% (non-essential metals)
Hazard ClassificationIrritant (skin/eyes)

Methodological Resources

  • Literature Review : Use SciFinder and Web of Science to locate synthesis protocols and spectral data. Filter for review articles to identify knowledge gaps .
  • Data Validation : Cross-check experimental results with peer-reviewed databases (e.g., NIST Chemistry WebBook) and replicate studies under controlled conditions to ensure reproducibility .

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